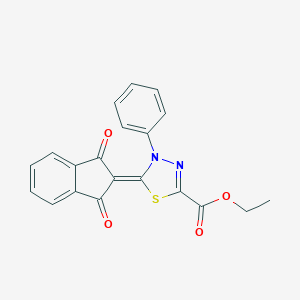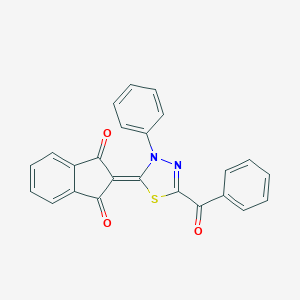![molecular formula C26H21N3O2S2 B283146 3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283146.png)
3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as LMT-28 and has shown promising results in various studies.
Mecanismo De Acción
LMT-28 exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. LMT-28 also inhibits the activity of tubulin, a protein that plays a role in cell division and growth.
Biochemical and Physiological Effects:
LMT-28 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. LMT-28 also exhibits antifungal and antibacterial properties by disrupting the cell membrane of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LMT-28 has several advantages for lab experiments. It is easy to synthesize and has a high yield. LMT-28 is also stable under normal laboratory conditions. However, the limitations of LMT-28 include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of LMT-28. Further research is needed to determine the exact mechanisms of action of LMT-28 and its potential applications in medicinal chemistry. Studies can also focus on optimizing the synthesis of LMT-28 and improving its solubility in water. Additionally, research can explore the potential of LMT-28 as a drug delivery system for targeted therapy.
In conclusion, LMT-28 is a complex organic compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry make it an interesting compound to study, and further research is needed to fully understand its mechanisms of action and potential uses.
Métodos De Síntesis
The synthesis of LMT-28 involves the condensation of 4-methylacetophenone, benzaldehyde, and 2-aminothiophenol in the presence of a catalyst. This reaction leads to the formation of LMT-28 as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
LMT-28 has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties. Studies have also shown that LMT-28 can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Fórmula molecular |
C26H21N3O2S2 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
(7Z)-2-acetyl-7-benzylidene-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C26H21N3O2S2/c1-18-13-15-22(16-14-18)29-26(33-24(27-29)19(2)30)28(21-11-7-4-8-12-21)25(31)23(32-26)17-20-9-5-3-6-10-20/h3-17H,1-2H3/b23-17- |
Clave InChI |
WLOYVCWODDRREI-QJOMJCCJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)C |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)